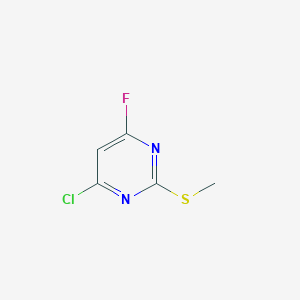
4-Chloro-6-fluoro-2-methylsulfanylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-fluoro-2-methylsulfanylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine, fluorine, and methylsulfanyl substituents at positions 4, 6, and 2, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-fluoro-2-methylsulfanylpyrimidine typically involves the introduction of the substituents onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor undergoes substitution reactions with appropriate reagents. For example, starting from 4,6-dichloropyrimidine, the introduction of a fluorine atom can be achieved using a fluorinating agent such as potassium fluoride. The methylsulfanyl group can be introduced using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions in continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that facilitate the substitution reactions is also common in industrial settings.
化学反応の分析
Types of Reactions
4-Chloro-6-fluoro-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen substituents under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated pyrimidines.
科学的研究の応用
4-Chloro-6-fluoro-2-methylsulfanylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.
作用機序
The mechanism of action of 4-chloro-6-fluoro-2-methylsulfanylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site or by interfering with nucleic acid synthesis. The presence of halogen and methylsulfanyl groups can enhance its binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-methylsulfanylpyrimidine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
4-Chloro-6-fluoro-2-methylpyrimidine: Lacks the methylsulfanyl group, which may influence its chemical properties and applications.
4,6-Difluoro-2-methylsulfanylpyrimidine: Contains two fluorine atoms, which can alter its electronic properties and reactivity.
Uniqueness
4-Chloro-6-fluoro-2-methylsulfanylpyrimidine is unique due to the combination of chlorine, fluorine, and methylsulfanyl substituents, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
特性
IUPAC Name |
4-chloro-6-fluoro-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAPKDJJBGQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2149790-17-8 |
Source


|
| Record name | 4-chloro-6-fluoro-2-(methylsulfanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2679159.png)
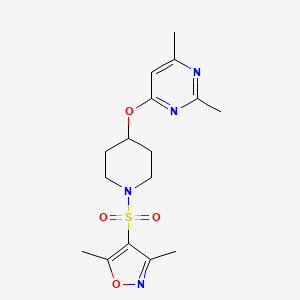
![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)
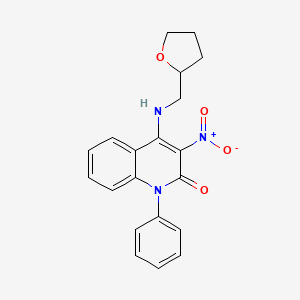
![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)
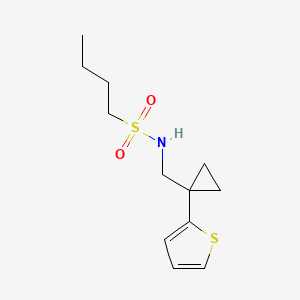
![4-[[4-(2-Methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2679167.png)

![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2679172.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679174.png)
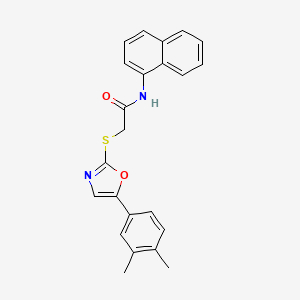
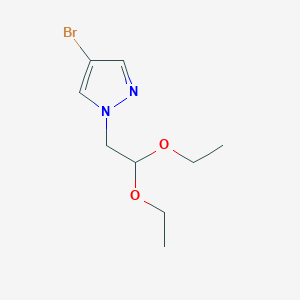
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2679179.png)
